

Technical Guide: Physical Properties of 5-(2-Haloethyl)-1,3-dioxane Derivatives

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Compound of Interest

Compound Name: 5-(2-Iodoethyl)-1,3-dioxane

Cat. No.: B15062708

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For the attention of: Researchers, scientists, and drug development professionals.

This technical guide addresses the physical properties of "5-(2-Iodoethyl)-1,3-dioxane." Following a comprehensive search of scientific literature and chemical databases, it has been determined that specific experimental data for "5-(2-Iodoethyl)-1,3-dioxane" is not readily available in published resources.

To provide valuable insights for researchers in this area, this guide presents a summary of the known physical properties of closely related haloethyl-1,3-dioxane analogs, namely the bromo- and chloro- derivatives. This comparative data can serve as a valuable reference for estimating the properties of the iodo-analog and for informing synthetic and purification strategies.

Comparative Physical Properties of 5-(2-Haloethyl)-1,3-dioxane Analogs

The following table summarizes the available physical and chemical properties for various bromo- and chloro- derivatives of 5-(2-haloethyl)-1,3-dioxane. These compounds share the same core structure, with variations in the halogen substituent and methylation at the 2- and 5-positions of the dioxane ring.

Property	5-(2-Bromoethyl)-2,2-dimethyl-1,3-dioxane	5-(2-Bromoethyl)-2-methyl-1,3-dioxane	5-(2-Bromoethyl)-2,2,5-trimethyl-1,3-dioxane	5-(2-chloroethyl)-2,2-dimethyl-1,3-dioxane
CAS Number	97845-58-4[1]	Not Available	Not Available	113998-32-6[2]
Molecular Formula	C ₈ H ₁₅ BrO ₂ [1][3][4]	C ₇ H ₁₃ BrO ₂ [5]	C ₉ H ₁₇ BrO ₂ [6]	C ₈ H ₁₅ ClO ₂
Molecular Weight	223.11 g/mol [1]	209.08 g/mol [5]	237.13 g/mol [6]	Not Available
Physical Form	Liquid[1][4]	Not Available	Not Available	Not Available
Boiling Point	239.2 °C at 760 mmHg[3]	Not Available	Not Available	Not Available
Density	1.336 g/mL at 25 °C[1]	Not Available	Not Available	Not Available
Refractive Index	n ₂₀ /D 1.482[1]	Not Available	Not Available	Not Available

Note: The properties of "**5-(2-Iodoethyl)-1,3-dioxane**" are expected to follow the general trends observed in halogens. Specifically, an increase in molecular weight and likely a higher boiling point compared to its bromo- and chloro- counterparts can be anticipated due to the larger atomic mass and increased polarizability of iodine.

Experimental Protocols

Detailed experimental protocols for the synthesis and determination of the physical properties of "**5-(2-Iodoethyl)-1,3-dioxane**" were not found in the reviewed literature.

The synthesis of related 1,3-dioxane structures typically involves the acetalization or ketalization of a corresponding diol with an aldehyde or ketone. For 5-substituted-1,3-dioxanes, a common starting material is a substituted propane-1,3-diol. Halogenation of a suitable precursor, such as a hydroxyethyl- or tosyloxyethyl-substituted dioxane, would be a plausible synthetic route to the target compound.

Signaling Pathways and Experimental Workflows

A search for biological activity, including involvement in signaling pathways, for "**5-(2-Iodoethyl)-1,3-dioxane**" and its close analogs did not yield any relevant information. Consequently, the creation of diagrams for signaling pathways or experimental workflows is not applicable at this time.

This guide will be updated as new information on the physical properties and biological activity of "**5-(2-Iodoethyl)-1,3-dioxane**" becomes available in the public domain.

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